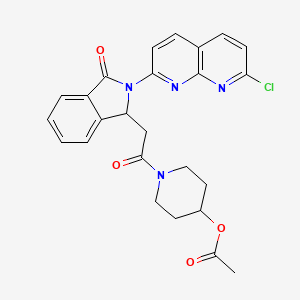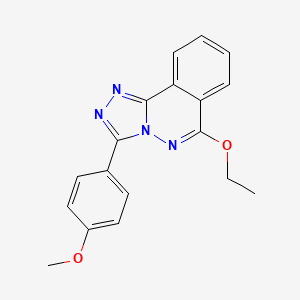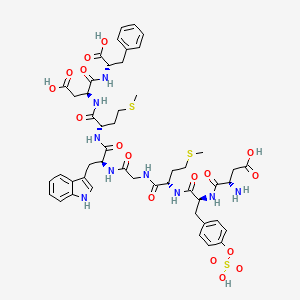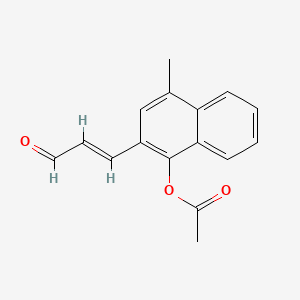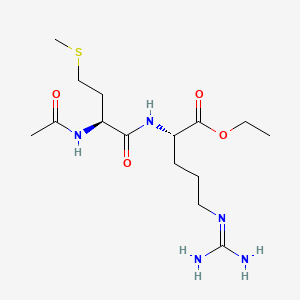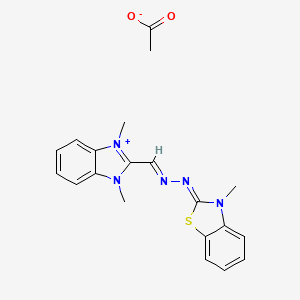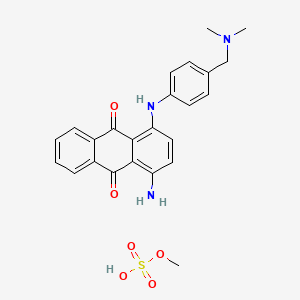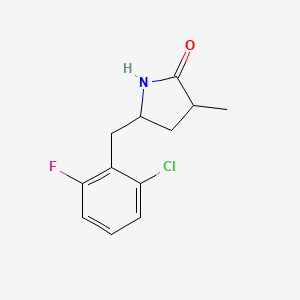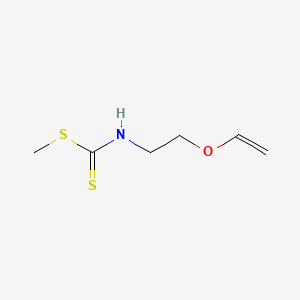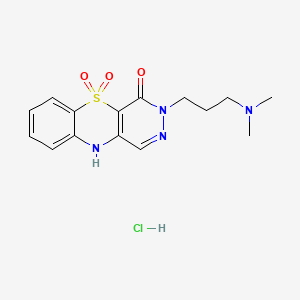
Salicylaldehyde thiobenzoylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Salicylaldehyde thiobenzoylhydrazone is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2 this compound is synthesized from salicylaldehyde and thiobenzoylhydrazide
Preparation Methods
Synthetic Routes and Reaction Conditions
Salicylaldehyde thiobenzoylhydrazone can be synthesized through the condensation reaction between salicylaldehyde and thiobenzoylhydrazide. The reaction typically occurs in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
- Dissolve salicylaldehyde and thiobenzoylhydrazide in ethanol.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture to room temperature.
- Filter the precipitated product and wash it with cold ethanol.
- Dry the product under reduced pressure.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Salicylaldehyde thiobenzoylhydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted hydrazones with various functional groups.
Scientific Research Applications
Salicylaldehyde thiobenzoylhydrazone has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to inhibit DNA synthesis.
Medicine: Explored for its therapeutic potential in treating diseases such as hemochromatosis and other iron-overload disorders.
Industry: Utilized in the development of fluorescent probes for bioimaging and sensors for detecting metal ions.
Mechanism of Action
The mechanism of action of salicylaldehyde thiobenzoylhydrazone involves its ability to chelate metal ions, forming stable complexes. These complexes can interact with biological molecules, such as DNA and proteins, leading to various biological effects. The compound’s ability to inhibit DNA synthesis is attributed to its interaction with metal ions, which are essential cofactors for many enzymatic processes.
Comparison with Similar Compounds
Similar Compounds
Salicylaldehyde benzoylhydrazone: Similar structure but with a benzoyl group instead of a thiobenzoyl group.
Salicylaldehyde thiosemicarbazone: Contains a thiosemicarbazone group instead of a thiobenzoylhydrazone group.
Salicylaldehyde Schiff bases: Formed by the condensation of salicylaldehyde with primary amines.
Uniqueness
Salicylaldehyde thiobenzoylhydrazone is unique due to its thiobenzoyl group, which imparts distinct chemical and biological properties. This compound’s ability to form stable metal complexes and its potential therapeutic applications make it a valuable subject of study in various scientific fields.
Properties
CAS No. |
89983-79-9 |
|---|---|
Molecular Formula |
C14H12N2OS |
Molecular Weight |
256.32 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]benzenecarbothioamide |
InChI |
InChI=1S/C14H12N2OS/c17-13-9-5-4-8-12(13)10-15-16-14(18)11-6-2-1-3-7-11/h1-10,17H,(H,16,18)/b15-10+ |
InChI Key |
VXZUUYKZNSQUOU-XNTDXEJSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=S)N/N=C/C2=CC=CC=C2O |
Canonical SMILES |
C1=CC=C(C=C1)C(=S)NN=CC2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


